molecular formula C12H22F2O B8693017 11-Dodecen-1-ol, 12,12-difluoro- CAS No. 130814-40-3

11-Dodecen-1-ol, 12,12-difluoro-

Cat. No. B8693017
Key on ui cas rn: 130814-40-3
M. Wt: 220.30 g/mol
InChI Key: YTVNNDSJHFOIED-UHFFFAOYSA-N
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Patent
US04950666

Procedure details

With stirring, 14.5 grams (0.072 mole) of 1,1-difluorododec-1,11-diene was cooled to 0° C., and 25 ml (0.025 mole--1M in tetrahydrofuran) of borane·tetrahydrofuran complex was added dropwise. Upon completion of addition the reaction mixture was stirred for 30 minutes during which time the reaction mixture temperature was at 8°-12° C. After this time 25 ml of aqueous 3N sodium hydroxide was added dropwise. This was followed by 30 ml of aqueous 30% hydrogen peroxide. During the initial peroxide addition the exothermic reaction caused the reaction mixture temperature to rise to 30°-35° C. The reaction mixture was cooled to approximately 20° C., and the peroxide addition was continued. Upon completion of addition the reaction mixture was stirred at ambient temperature for 30 minutes, and then it was warmed to 45°-50° C. where it stirred for one hour. After this time it was allowed to cool to ambient temperature where it stood for 60 hours. The reaction mixture was shaken with 100 ml of water and 50 ml of methylene chloride. The methylene chloride layer was separated, and the water layer was extracted with two 50 ml portions of methylene chloride. The combined methylene chloride extracts were washed with 25 ml of water and 25 ml of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was distilled under reduced pressure yielding 7.6 grams of 12,12-difluoro-11-dodecenol; b.p. 80-85/0.2 mm. The nmr spectrum was consistent with the proposed structure.
Name
1,1-difluorododec-1,11-diene
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:13].[OH-:15].[Na+].OO.O>C(Cl)Cl>[F:1][C:2]([F:14])=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:15] |f:1.2|

Inputs

Step One
Name
1,1-difluorododec-1,11-diene
Quantity
14.5 g
Type
reactant
Smiles
FC(=CCCCCCCCCC=C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
25 ml (0.025 mole--1M in tetrahydrofuran) of borane·tetrahydrofuran complex was added dropwise
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes during which time the reaction mixture temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was at 8°-12° C
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to 30°-35° C
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed to 45°-50° C. where it
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature where it
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with two 50 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride extracts were washed with 25 ml of water and 25 ml of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
FC(=CCCCCCCCCCCO)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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